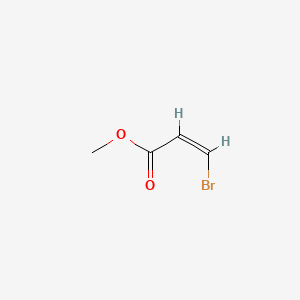![molecular formula C19H19NO5S B2977650 3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine CAS No. 2034563-61-4](/img/structure/B2977650.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine, also known as BDSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDSP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex heterocyclic structures, including pyrrolidines, benzodioxoles, and benzofurans, play a pivotal role in synthetic organic chemistry. For instance, the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a metal-free three-component domino reaction demonstrates the utility of similar structures in creating functionalized heterocycles with significant chemical diversity (Zhiming Cui et al., 2018). These methodologies are crucial for developing new materials, catalysts, and pharmaceuticals.
Catalysis and Material Science
The development of novel catalysts and materials often involves complex organic molecules. For example, sulfonic acid-functionalized pyridinium chloride has been highlighted as an efficient and recyclable catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the relevance of sulfonamide functionalities in catalysis (M. Zolfigol et al., 2015). Such advancements are essential for greener and more efficient chemical processes.
Medicinal Chemistry and Pharmacology
While explicitly excluding drug use and side effects, it's worth noting that the structural motifs found in the query compound are often explored for their potential biological activities. For instance, imidazo[1,2-a]pyridines have been synthesized with variations at the 3-position as potential antiulcer agents, showcasing the medicinal chemistry applications of heterocyclic compounds (J. Starrett et al., 1989). This highlights the continuous interest in such structures for developing new therapeutic agents.
Photophysical Properties and Applications
The exploration of photophysical properties is crucial for developing new optical materials and sensors. Compounds containing pyridine and sulfone moieties, for instance, have been synthesized for their potential use in high-performance polymers, demonstrating the relevance of these functional groups in material science (Xiao-Ling Liu et al., 2013). These materials could have applications in electronics, coatings, and as part of advanced composite materials.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-26(22,16-2-4-17-14(9-16)6-8-23-17)20-7-5-15(11-20)13-1-3-18-19(10-13)25-12-24-18/h1-4,9-10,15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFQOYIICXGUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)


![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)


![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
